![molecular formula C8H15NO2 B1424932 Methyl 4-methylpiperidine-4-carboxylate CAS No. 892493-16-2](/img/structure/B1424932.png)
Methyl 4-methylpiperidine-4-carboxylate
Overview
Description
Methyl 4-methylpiperidine-4-carboxylate is a chemical compound with the CAS Number: 892493-16-2 and a molecular weight of 157.21 . It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
Physical And Chemical Properties Analysis
Methyl 4-methylpiperidine-4-carboxylate has a molecular weight of 157.21 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Antitubercular Agents
Methyl 4-methylpiperidine-4-carboxylate: is utilized in the synthesis of compounds with antitubercular properties. Tuberculosis (TB) remains a global health challenge, and the development of new antitubercular agents is crucial for combating drug-resistant strains of the TB-causing bacterium, Mycobacterium tuberculosis. This compound serves as a building block in the creation of novel molecules that can inhibit the growth of TB bacteria, potentially leading to new therapeutic options .
Aminopyrazine Inhibitors
In the realm of enzyme inhibition, Methyl 4-methylpiperidine-4-carboxylate is a key reactant for the synthesis of aminopyrazine inhibitors. These inhibitors are significant in the treatment of various diseases as they can interfere with the enzymatic activities that contribute to disease progression. The compound’s role in the synthesis of these inhibitors highlights its importance in medicinal chemistry and drug discovery .
Protein Kinase D Inhibitors
The compound is also used in the development of orally available naphthyridine protein kinase D inhibitors. Protein kinase D plays a pivotal role in multiple biological processes, including cancer progression. By inhibiting this kinase, researchers can explore therapeutic avenues for treating cancers and other diseases where protein kinase D is implicated .
Directed Transition Metal-Catalyzed sp3 C-H Activation
Methyl 4-methylpiperidine-4-carboxylate: is a reactant in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. This process is fundamental in organic chemistry as it allows for the functionalization of carbon-hydrogen bonds, which are typically unreactive. This application is essential for constructing complex organic molecules with high precision .
Asymmetric Hydrogenation Catalysts
Researchers employ Methyl 4-methylpiperidine-4-carboxylate in the synthesis of catalysts used for asymmetric hydrogenation. Asymmetric hydrogenation is a critical reaction in producing chiral molecules, which are important in the pharmaceutical industry. The compound’s role in creating scalable catalysts for this reaction underscores its value in industrial chemistry .
Solubility Enhancement
Due to its chemical structure, Methyl 4-methylpiperidine-4-carboxylate can be used to enhance the solubility of pharmaceutical compounds. Solubility is a key factor in drug formulation, affecting the bioavailability and efficacy of medications. By modifying drug molecules with this compound, researchers can improve their solubility and, consequently, their therapeutic potential .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, Methyl 4-methylpiperidine-4-carboxylate is involved in the production of various organic compounds. Its versatility allows it to be incorporated into different synthetic pathways, leading to a wide range of end products with potential applications in materials science, pharmaceuticals, and agrochemicals .
Pharmacophore Development
Lastly, the piperidine nucleus, to which Methyl 4-methylpiperidine-4-carboxylate is related, is a significant pharmacophore in drug design. It is a common feature in molecules that exhibit biological activity and can interact with enzymes and receptors in the body. This compound can be used to develop new pharmacophores, contributing to the discovery of new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
methyl 4-methylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROKLMQVGAOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679769 | |
Record name | Methyl 4-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpiperidine-4-carboxylate | |
CAS RN |
892493-16-2 | |
Record name | Methyl 4-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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